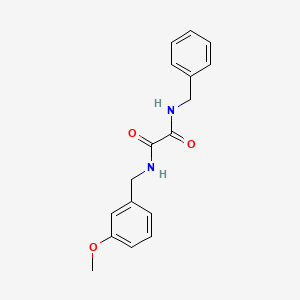

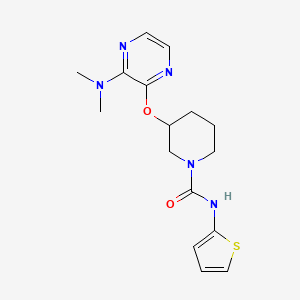

![molecular formula C29H25N3O2S B2491073 N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922674-17-7](/img/structure/B2491073.png)

N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide often involves complex organic reactions that provide a pathway to introduce various functional groups to the benzo[d]thiazol-2-yl and pyridin-3-ylmethyl moieties. For instance, the synthesis of related Co(II) complexes through reactions involving ethoxybenzylidene amino and pyridinylmethylene amino derivatives showcases the versatility of the benzo[d]thiazol-2-yl backbone in forming complex structures with potential fluorescence and anticancer activity (Gomathi Vellaiswamy & S. Ramaswamy, 2017). This suggests that the compound can be synthesized through similar pathways, leveraging its benzo[d]thiazol and pyridinyl moieties for functionalization.

Molecular Structure Analysis

The molecular structure of compounds featuring benzo[d]thiazol-2-yl and pyridin-3-ylmethyl groups is crucial for determining their chemical behavior and interaction with other molecules. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure of such compounds, revealing how the arrangement of atoms influences the compound's properties and reactivity. For example, studies on similar compounds have highlighted the importance of hydrogen bonding in determining molecular assemblies and photophysical properties, as seen in the case of N-(benzo[d]thiazol-2-yl) acetamides (Umamahesh Balijapalli et al., 2017). Such analyses are critical for understanding the behavior of this compound in various environments.

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups, making it a candidate for various chemical transformations. For instance, the presence of the acetamide group can facilitate reactions such as N-alkylation, acylation, and condensation, which are common in the synthesis of pharmaceuticals and materials with specific properties. The compound's reactivity channels might include oxidation reactions, as observed with similar acetamide derivatives, enabling the synthesis of a diverse range of products under different conditions (Sylvie L. Pailloux et al., 2007).

Applications De Recherche Scientifique

Antiproliferative Activity

- Several compounds, including pyridine linked thiazole derivatives, have been synthesized and studied for their antiproliferative activity against various cancer cell lines such as liver carcinoma, laryngeal carcinoma, prostate cancer, and breast cancer. Compounds with a pyridine-thiazole structure demonstrated promising activity against breast cancer and liver carcinoma cell lines (Alaa M. Alqahtani & A. Bayazeed, 2020).

Oxidation Reactivity

- Studies have explored the chemical oxidation of pyridin-2-yl-N,N-diphenylacetamide derivatives, revealing diverse oxidation products depending on the oxidant and reaction conditions. This research can provide insights into the reactivity of similar compounds (Sylvie L. Pailloux et al., 2007).

Cytotoxic Activity Against Cancer Cell Lines

- Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, synthesized based on the virtual screening of similar compounds, exhibited cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. This research highlights the potential of these compounds as inhibitors against cancer cell lines (H. Ding et al., 2012).

Synthesis of Thiazolo[3,2-a]Pyridine Derivatives

- Thiazolo[3,2-a]pyridines have been synthesized from related acetamide intermediates, showing the potential for diverse chemical transformations and applications in various fields (Y. Ammar et al., 2005).

Ligand-Protein Interactions and Photovoltaic Efficiency

- Certain benzothiazolinone acetamide analogs have been studied for their ligand-protein interactions and potential use in dye-sensitized solar cells, demonstrating good light harvesting efficiency and potential as photosensitizers (Y. Mary et al., 2020).

Inhibitory Effects on PI3K/mTOR

- Specific benzo[d]thiazol-2-yl acetamide derivatives were investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), demonstrating their potential as therapeutic agents in cancer treatment (Markian M Stec et al., 2011).

Urease Inhibition and Molecular Docking Studies

- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and found to exhibit significant urease inhibition activity, highlighting their potential biological applications. Molecular docking studies provided insights into the mechanism of urease inhibition (Y. Gull et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as aminothiazole-linked metal chelates, have been shown to exhibit antimicrobial activity

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may interact with microbial cells, leading to their inhibition or death

Biochemical Pathways

Similar compounds have been shown to affect microbial growth and survival , suggesting that this compound may also interfere with the biochemical pathways necessary for these processes.

Result of Action

Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to the inhibition or death of microbial cells .

Propriétés

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O2S/c1-2-34-24-15-16-25-26(18-24)35-29(31-25)32(20-21-10-9-17-30-19-21)28(33)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-19,27H,2,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPVNXJYYOTAJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

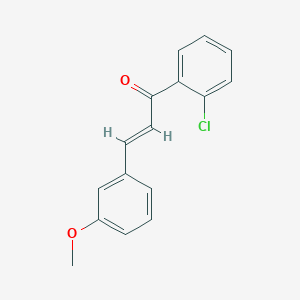

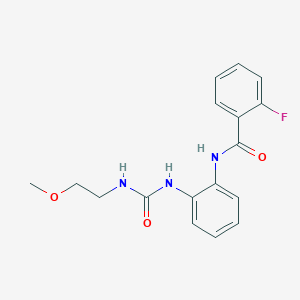

![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

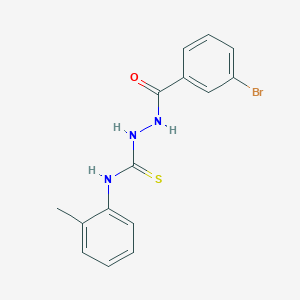

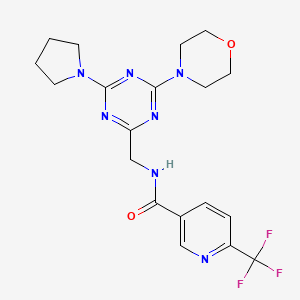

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

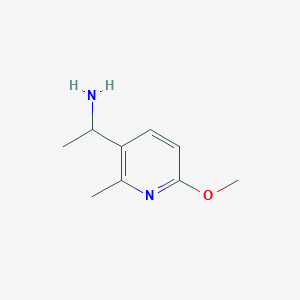

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)

![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)

![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)

![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)